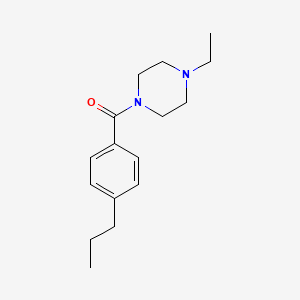
1-ethyl-4-(4-propylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-4-(4-propylbenzoyl)piperazine, commonly known as EPP, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. EPP has been found to have various biochemical and physiological effects, which make it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of EPP is not fully understood, but it is believed to modulate the activity of dopamine and serotonin receptors in the brain. It has been found to act as a partial agonist at dopamine D2 receptors and a full agonist at serotonin 5-HT1A receptors. EPP has also been found to inhibit the reuptake of dopamine and serotonin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
EPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. EPP has also been found to modulate the activity of GABA receptors, which may contribute to its antipsychotic effects. Additionally, EPP has been found to have antioxidant and anti-inflammatory effects, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EPP has several advantages for use in laboratory experiments. It is a well-characterized compound with a known synthesis method, which allows for consistent and reproducible results. EPP has also been found to have a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the activity of these receptors. However, EPP has some limitations for use in laboratory experiments. It has poor solubility in water, which may limit its use in certain assays. Additionally, EPP has not been extensively studied in vivo, which may limit its translational potential.
Direcciones Futuras
There are several future directions for research on EPP. One potential direction is to investigate its potential use in the treatment of neurological disorders, such as depression and anxiety. Another potential direction is to study the mechanism of action of EPP in more detail, to gain a better understanding of its pharmacological effects. Additionally, future research could focus on developing new derivatives of EPP with improved pharmacological properties, such as increased solubility or selectivity for specific receptors.
Métodos De Síntesis
The synthesis of EPP involves the reaction of 4-propylbenzoyl chloride with piperazine in the presence of a base. The resulting product is then treated with ethyl iodide to obtain 1-ethyl-4-(4-propylbenzoyl)piperazine. This method has been optimized to yield high purity and yield of EPP.
Aplicaciones Científicas De Investigación
EPP has been extensively studied for its potential use in scientific research. It has been found to have various pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. EPP has also been found to modulate the activity of dopamine and serotonin receptors in the brain, which makes it a promising candidate for the treatment of various neurological disorders.
Propiedades
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-5-14-6-8-15(9-7-14)16(19)18-12-10-17(4-2)11-13-18/h6-9H,3-5,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRBLFFQVYMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-hydroxy-3-(4-nitrophenoxy)propyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B4962892.png)

![2-(2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4962905.png)
![5-[4-(allyloxy)-3-bromo-5-methoxybenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962913.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4962928.png)
![3-chloro-N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962934.png)
![7-[(2-bromobenzyl)oxy]-4-butyl-2H-chromen-2-one](/img/structure/B4962943.png)

![N-(1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4962952.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-N-propionylpropanamide](/img/structure/B4962961.png)

![9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B4962982.png)
